molecular formula C8H8BrFS B14778460 (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane

(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B14778460
M. Wt: 235.12 g/mol
InChI Key: KBUIULPXLUTAEU-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methyl groups, along with a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the introduction of the methylsulfanyl group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-2-fluoro-5-methylbenzene, reacts with a methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and reaction time are critical parameters that are finely tuned to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfoxide or (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfone.

    Reduction: Formation of the corresponding dehalogenated products.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, fluorine, and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)(methyl)sulfane: Similar structure but lacks the methyl group at the 5-position.

    (4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfone: Oxidized form of the compound with a sulfone group instead of a sulfanyl group.

    (4-Bromo-5-fluoro-2-methylphenyl)(methyl)sulfane: Similar structure but with different positions of the substituents.

Uniqueness

(4-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (methyl and methylsulfanyl) groups provides a unique balance that can be exploited in various applications.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-5-fluoro-2-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

KBUIULPXLUTAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)SC

Origin of Product

United States

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